molecular formula C19H6F6O6 B093865 1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- CAS No. 1107-00-2

1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-

Cat. No. B093865
CAS RN: 1107-00-2
M. Wt: 444.2 g/mol
InChI Key: QHHKLPCQTTWFSS-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione derivatives are a class of organic compounds that have garnered interest due to their potential applications in various fields of chemistry. These compounds are characterized by a fused ring structure that includes a benzene ring and a furandione moiety. The specific compound "1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-" is not directly mentioned in the provided papers, but the general class of isobenzofurandiones is discussed.

Synthesis Analysis

The synthesis of 1,3-bis-trimethylsilyloxy substituted isobenzofuranes can be achieved through the electrochemical reduction of substituted phthalic anhydrides in the presence of chlorotrimethylsilane. This process results in the formation of dimers, which are a type of polymer where two monomer units are joined . Additionally, the synthesis of mono- and bis-isobenzofuran-1(3H)-ones has been reported using a novel catalyst, which is a 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles. This catalyst facilitates the synthesis under solvent-free conditions, which is advantageous for environmental and economic reasons .

Molecular Structure Analysis

The molecular structure of isobenzofurandiones is characterized by a fused ring system that includes a benzene ring connected to a furandione group. The presence of substituents such as trimethylsilyloxy groups can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and physical properties. The catalyst used in the synthesis of isobenzofuran-1(3H)-ones is characterized by techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM), which provide insights into the molecular structure and morphology of the catalyst .

Chemical Reactions Analysis

Isobenzofurandiones can participate in various chemical reactions due to their reactive sites. The papers provided do not detail specific reactions for the compound but do mention the formation of addition products with maleic imide and dibenzoyl ethene when synthesizing isoindoles, which are structurally related to isobenzofurandiones . The catalyst mentioned in the second paper is used to synthesize mono- and bis-isobenzofuran-1(3H)-ones, indicating that it facilitates the formation of these compounds under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isobenzofurandiones are influenced by their molecular structure. The presence of trimethylsilyloxy groups and other substituents can affect properties such as solubility, melting point, and reactivity. The catalyst used for the synthesis of isobenzofuran-1(3H)-ones is described as being easily separable by an external magnet and reusable, which suggests that it has magnetic properties and stability under the reaction conditions . However, the specific physical and chemical properties of "1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-" are not detailed in the provided papers.

Scientific Research Applications

  • Polyimide Synthesis : This compound has been used in the synthesis of polyimides. For instance, Tjugito and Feld (1989) synthesized polyimides using this compound with 1,2-bis(4-aminophenoxy)propane, which resulted in a polyimide soluble in various solvents and with good thermal stability (Tjugito & Feld, 1989).

  • Gas Permeability of Polyimide Membranes : Matsui, Sato, and Nakagawa (1998) explored the effects of ultraviolet irradiation on the gas transport properties of polyimide membranes prepared from this compound. Their study indicated an increase in gas selectivity due to irradiation, particularly in H2/N2 and H2/CH4 separations (Matsui, Sato, & Nakagawa, 1998).

  • Polymer-Ceramic Composite Membranes : Rezac and Koros (1992) used this compound in the preparation of polymer-ceramic composite membranes with high gas fluxes and separating abilities. These membranes showed excellent gas separating performance, comparable to that of dense isotropic films (Rezac & Koros, 1992).

  • Polyimide Properties : Feld, Ramalingam, and Harris (1983) conducted a study on polyimides derived from this compound, highlighting their good solubility in chlorinated solvents, low glass transition temperatures, and excellent thermal stability (Feld, Ramalingam, & Harris, 1983).

  • Diamine Monomer Structure Influence : Langsam and Burgoyne (1993) studied the influence of diamine monomer structure on the gas permeability of polyimides prepared from this compound. They found correlations between diamine monomer structure and polymer permeability (Langsam & Burgoyne, 1993).

properties

IUPAC Name

5-[2-(1,3-dioxo-2-benzofuran-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H6F6O6/c20-18(21,22)17(19(23,24)25,7-1-3-9-11(5-7)15(28)30-13(9)26)8-2-4-10-12(6-8)16(29)31-14(10)27/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHKLPCQTTWFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(C3=CC4=C(C=C3)C(=O)OC4=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H6F6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061487
Record name 5,5'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-bis(1,3-isobenzofurandione)
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Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-

CAS RN

1107-00-2
Record name 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride
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Record name 2,2'-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride
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Record name 1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-
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Record name 5,5'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-bis(1,3-isobenzofurandione)
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Record name 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]diphthalic anhydride
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Record name 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-
Reactant of Route 2
1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-
Reactant of Route 3
1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-
Reactant of Route 4
1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-
Reactant of Route 5
1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-
Reactant of Route 6
1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-

Citations

For This Compound
2
Citations
S Rayne - Environmental science & technology, 2013 - ACS Publications
In their article, Strempel et al. 1 “present a PBT [persistence, bioaccumulation potential, and toxicity] screening of approximately 95000 chemicals based on a comparison of estimated P, …
Number of citations: 1 pubs.acs.org
F STATEMENTS - elischolar.library.yale.edu
The accompanying financial statements of the Bank of Canada have been prepared by management in accordance with Canadian generally accepted accounting principles and …
Number of citations: 0 elischolar.library.yale.edu

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